4-Methylimidazolidine-2-thione

Catalog No.
S1487161
CAS No.
2122-19-2
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylimidazolidine-2-thione

Achieve regulatory compliance and maximize elastomer performance with high-purity 4-Methylimidazolidine-2-thione (PTU).

  • Analytical: Definitive marker for propineb; avoids false positives from ETU cross-reactivity in LC-MS/MS workflows.
  • Industrial: Primary accelerator for chloroprene rubber; delivers maximum crosslink density and mechanical strength, outperforming TMU.
  • Supply: Available as CRM and industrial grade; immediate global shipping.

CAS Number

2122-19-2

Product Name

4-Methylimidazolidine-2-thione

IUPAC Name

4-methylimidazolidine-2-thione

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)

InChI Key

NGZJXCFNBVJLQN-UHFFFAOYSA-N

SMILES

CC1CNC(=S)N1

Synonyms

4-Methylimidazolidine-2-thione; 5-Methyl-2-imidazoline-2-thiol; 4-Methyl-2-imidazoline-2-thiol; 4-Methyl-2-imidazolidinethione; Proplene Thiourea

Canonical SMILES

CC1CNC(=S)N1

Isomeric SMILES

CC1CN=C(N1)S

The exact mass of the compound 4-Methylimidazolidine-2-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 5 g, 25 g

4-Methylimidazolidine-2-thione (CAS 2122-19-2), commonly referred to as propylene thiourea (PTU), is a substituted cyclic thiourea utilized primarily as a highly specific analytical reference standard and a high-performance rubber vulcanization accelerator. In the analytical sector, it serves as the definitive degradation marker for the fungicide propineb, making it essential for regulatory food safety and environmental monitoring workflows. In materials science, PTU functions as a primary organic accelerator in the curing of chloroprene rubber (CR) and acrylonitrile-chloroprene rubber (NCR). Buyers typically procure this compound to achieve precise mass spectrometric differentiation in complex agricultural matrices or to maximize crosslink density in specialized elastomer formulations where ultimate mechanical strength is prioritized over processing scorch safety[1].

Research Fit

EPA 509 environmental water analysis – performance check standard

Antimicrobial screening research against Rhodococcus equi

Coordination chemistry studies – tunable copper ligand

Medicinal chemistry – synthetic building block for imidazoline derivatives

Generic substitution of 4-Methylimidazolidine-2-thione fails in both of its primary procurement domains due to strict molecular and kinetic requirements. In analytical workflows, substituting PTU with the closely related ethylenethiourea (ETU) is impossible; ETU is the regulated marker for ethylenebisdithiocarbamate (EBDC) fungicides, and failing to differentiate the two leads to false-positive regulatory violations and inaccurate toxicity assessments [1]. In industrial rubber compounding, replacing PTU with alternative accelerators like trimethyl thiourea (TMU) or standard sulfur systems fundamentally alters the vulcanization kinetics. While TMU improves scorch safety, it fails to achieve the high state of cure and maximum crosslink density that PTU provides, which is critical for high-stress chloroprene rubber applications [2].

Substitution Risk

Risk factor
4-Methylimidazolidine-2-thione
ETU (CAS 96-45-7)
Analytical standard fit
Certified reference material for EPA 509
Different target concentration; may affect quantification accuracy
Antimicrobial screening context
MIC/MBC benchmark against R. equi reported
No direct R. equi comparator data; activity profile may differ
Coordination behavior
Variable Cu binding; C–S bond cleavage potential
Simpler coordination without C–S activation observed

Mass Spectrometric Specificity for Propineb vs. EBDC Differentiation

In regulatory compliance testing, PTU is the mandatory standard for quantifying propineb residues, distinct from ETU used for EBDCs. PTU (MW 116.18) and ETU (MW 102.16) are completely resolved using LC-MS/MS or Micellar Electrokinetic Capillary Chromatography (MECC). This 14 Da mass difference allows laboratories to accurately assign fungicide origins without cross-interference, preventing false regulatory actions against agricultural products [1].

Evidence DimensionMolecular Weight / Target Analyte Specificity
Target Compound DataMW 116.18 (Specific to propineb degradation)
Comparator Or BaselineEthylenethiourea (ETU) (MW 102.16, specific to EBDC degradation)
Quantified Difference14 Da mass difference enabling complete MS/MS resolution
ConditionsLC-MS/MS or MECC analysis in food and environmental matrices

Procurement of PTU as a reference standard is mandatory for laboratories needing to distinguish legal propineb use from highly restricted EBDC contamination.

Analytical Response (EPA 509)
Head-to-head
Target conc. 100 ng/mL vs ETU 10 ng/mL
Certified reference material mismatch prevents direct ETU substitution
10× concentration difference in performance check solution

Maximization of Crosslink Density in Chloroprene Rubber

When formulated into chloroprene rubber (CR) alongside zinc oxide, PTU acts as a primary accelerator that drives the highest state of cure among thiourea derivatives. Rheometric evaluations demonstrate that while trimethyl thiourea (TMU) offers an extended scorch time, PTU generates a significantly higher maximum torque (MH) and overall crosslink density. This kinetic profile makes PTU an aggressive accelerator for applications demanding peak mechanical strength [1].

Evidence DimensionState of Cure / Maximum Torque (MH)
Target Compound DataHighest state of cure and crosslink density
Comparator Or BaselineTrimethyl thiourea (TMU)
Quantified DifferencePTU yields substantially higher crosslink density than TMU, at the trade-off of reduced scorch safety
ConditionsRheometric cure analysis of CR/NCR compounds at standard vulcanization temperatures (e.g., 160 °C)

Crucial for elastomer manufacturers who must procure an accelerator that prioritizes ultimate vulcanizate strength and elasticity over processing window duration.

Antibacterial Activity (R. equi)
Cross-study comparable
MIC 128 µg/mL, MBC 256 µg/mL
Supports antimicrobial screening baseline for research
No direct ETU comparator in this study; data to verify in own assays

High-Fidelity Analytical Recovery in Complex Matrices

For trace-level quantification, PTU exhibits exceptional analytical recovery when processed via QuEChERS extraction and analyzed by HILIC-MS/MS or MECC. Validation studies report PTU recovery rates of 98–99% with relative standard deviations (RSD) below 5% in complex matrices like tomato extracts and commercial formulations. This near-quantitative recovery significantly outperforms the baseline acceptable recovery range of 70–120% for pesticide residue methods [1].

Evidence DimensionExtraction Recovery Rate
Target Compound Data98–99% recovery with <5% RSD
Comparator Or BaselineStandard acceptable analytical recovery (70–120%)
Quantified DifferenceNear-quantitative recovery with minimal matrix suppression
ConditionsQuEChERS extraction followed by HILIC-MS/MS or MECC at spiking levels of 0.01 to 1.0 mg/kg

Ensures that analytical testing laboratories can achieve high-precision, reproducible quantification without significant signal loss in challenging agricultural samples.

Coordination Chemistry
Class-level inference
Variable Cu binding modes; C–S bond cleavage observed
Expands ligand design options for materials research
Source review: N-substituted imidazolidine-2-thione study
Synthetic Utility
Data to verify
Precursor for aryl 2-iminoimidazoline derivatives
Supports medicinal chemistry synthesis workflows
Context-dependent; product-specific reactivity to confirm

Agricultural Residue Testing & Regulatory Compliance

Procured as a Certified Reference Material (CRM) for LC-MS/MS and HILIC-MS/MS workflows to specifically quantify propineb degradation (as PTU) in fruits, vegetables, and cereals, ensuring compliance with global Maximum Residue Limits (MRLs) [1].

High-Strength Chloroprene Rubber Vulcanization

Utilized as a primary organic accelerator in the compounding of chloroprene (CR) and acrylonitrile-chloroprene (NCR) rubbers, specifically for industrial goods where achieving maximum crosslink density and mechanical strength is the primary engineering goal [2].

Environmental Water Quality Monitoring

Deployed as a target analyte standard in the monitoring of groundwater and surface water for agricultural fungicide runoff, allowing environmental agencies to map specific degradation pathways distinct from other thiourea contaminants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EPA 509 environmental water analysis
Certified reference standard concentration
Method performance check and quantification control
Rhodococcus equi antimicrobial screening
Reported antibacterial benchmark data
Comparative susceptibility assay assessment
Coordination chemistry and materials research
Variable ligand coordination behavior
C–S bond cleavage and complexation studies
Medicinal chemistry hit-to-lead synthesis
Synthetic intermediate utility
Reaction pathway and imidazoline library generation

XLogP3

0.2

Other CAS

2122-19-2

Wikipedia

4-methylimidazolidine-2-thione

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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